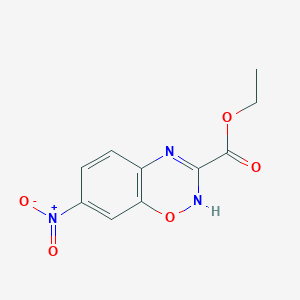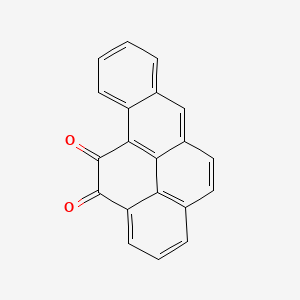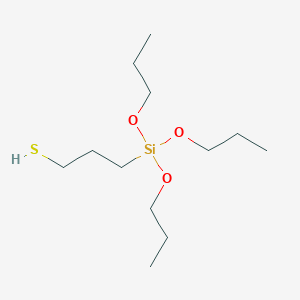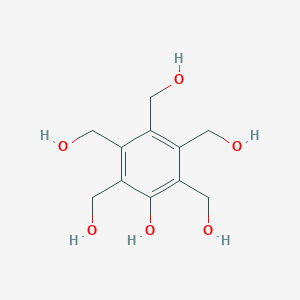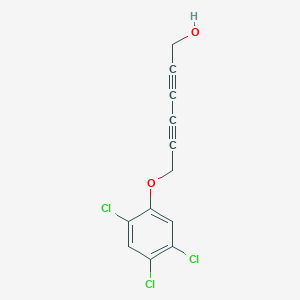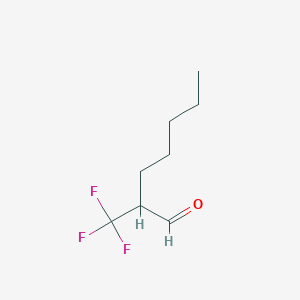
Octadecanethioic acid, 12-hydroxy-, S-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanethioic acid, 12-hydroxy-, S-phenyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of a long hydrocarbon chain (octadecane), a hydroxyl group at the 12th position, and a phenyl group attached to the sulfur atom. Esters are known for their pleasant odors and are widely used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for the preparation of esters, including octadecanethioic acid, 12-hydroxy-, S-phenyl ester, is the nucleophilic acyl substitution of an acid chloride with an alcohol. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters .
Industrial Production Methods
In industrial settings, esters are often synthesized using flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes . This method allows for the direct introduction of functional groups into a variety of organic compounds, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Octadecanethioic acid, 12-hydroxy-, S-phenyl ester can undergo several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the ester bond to form a carboxylic acid and an alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are used as catalysts.
Reduction: Lithium aluminum hydride is a common reducing agent.
Oxidation: Hydrogen peroxide in basic conditions is used for the Dakin oxidation.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Oxidation: Benzenediol and carboxylate.
Scientific Research Applications
Octadecanethioic acid, 12-hydroxy-, S-phenyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octadecanethioic acid, 12-hydroxy-, S-phenyl ester involves its interaction with various molecular targets and pathways. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, forming a tetrahedral intermediate that eventually breaks down to yield a carboxylic acid and an alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
9,12-Octadecadienoic acid (Z,Z)-: This compound is a fatty acid with a similar long hydrocarbon chain but lacks the ester functional group.
Ethyl acetate: A simple ester with a shorter hydrocarbon chain and different functional groups.
Uniqueness
Octadecanethioic acid, 12-hydroxy-, S-phenyl ester is unique due to its specific combination of functional groups, including the long hydrocarbon chain, hydroxyl group, and phenyl group attached to the sulfur atom. This unique structure imparts specific chemical and physical properties that differentiate it from other esters and fatty acids.
Properties
CAS No. |
61049-79-4 |
|---|---|
Molecular Formula |
C24H40O2S |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
S-phenyl 12-hydroxyoctadecanethioate |
InChI |
InChI=1S/C24H40O2S/c1-2-3-4-12-17-22(25)18-13-9-7-5-6-8-10-16-21-24(26)27-23-19-14-11-15-20-23/h11,14-15,19-20,22,25H,2-10,12-13,16-18,21H2,1H3 |
InChI Key |
JCRCAKGKCHSAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)SC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)
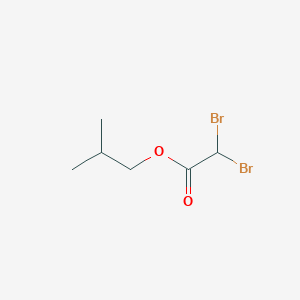
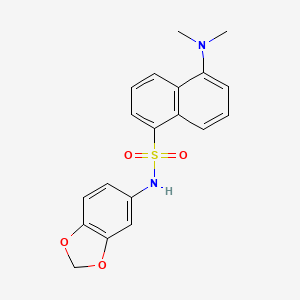
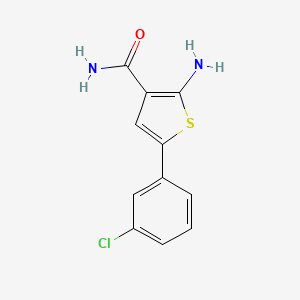

![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
